三氯氧铬酸钾

描述

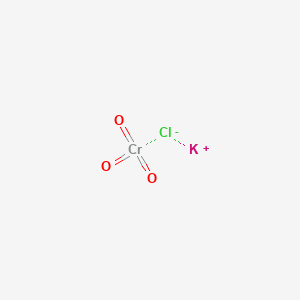

Potassium chlorotrioxochromate, also known as Potassium trioxochlorochromate, is a compound with the formula KCrClO3 . It is a monoclinic compound .

Molecular Structure Analysis

Potassium chlorotrioxochromate consists of one potassium cation (K+), one chlorine atom, one chromium atom, and three oxygen atoms . The exact molecular structure would require further investigation.Physical And Chemical Properties Analysis

Potassium chlorotrioxochromate is a compound with a molecular weight of 174.54 g/mol . As a member of the group 1 of alkali cations, potassium is highly reactive . It is highly soluble in water and reacts with it exothermically . More specific physical and chemical properties of Potassium chlorotrioxochromate would require additional investigation.科学研究应用

农业中的钾:Römheld 和 Kirkby(2010 年)讨论了钾在土壤、植物生理和营养中的作用,强调由于钾在植物胁迫情况(如疾病和环境胁迫)中至关重要的作用,需要在这些领域进行研究(Römheld 和 Kirkby,2010 年)。

铬的环境影响:Reale 等人(2016 年)探讨了二铬酸钾对浮萍的影响,揭示了由于铬的存在而导致光合途径和叶绿体结构发生改变(Reale 等人,2016 年)。

二铬酸钾的细胞毒性:Patlolla 等人(2009 年)研究了二铬酸钾如何诱导人肝癌细胞的细胞毒性、遗传毒性和氧化应激,突出了其作为毒理学模型的潜力(Patlolla 等人,2009 年)。

热化学转化过程中的 K-Cl 化学:Weng 等人(2020 年)对高温环境中的主要钾物质进行定量测量,提供了在生物质利用过程中钾和氯化学的见解(Weng 等人,2020 年)。

氯铬酸盐化合物:Debuyst 等人(1972 年)研究了辐照的铬酸钾和氯铬酸盐中的 CrO3- 自由基,有助于理解这些化合物的性质(Debuyst 等人,1972 年)。

二铬酸钾中毒:Stift 等人(1998 年)描述了一例二铬酸钾中毒和随后的肝移植,说明了该化合物的毒性(Stift 等人,1998 年)。

作用机制

安全和危害

Potassium compounds, including Potassium chlorotrioxochromate, can pose safety hazards. They are often strong oxidizers that may cause fire or explosion . They can be harmful if swallowed or inhaled, and may cause severe skin burns and eye damage . Proper safety measures should be taken when handling these compounds.

未来方向

The future directions for research on Potassium chlorotrioxochromate could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done on its safety and potential applications . This would contribute to a more comprehensive understanding of this compound and its potential uses.

属性

IUPAC Name |

potassium;trioxochromium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.Cr.K.3O/h1H;;;;;/q;;+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPTQFCMJWPGZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr](=O)=O.[Cl-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClCrKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045369 | |

| Record name | Chromium potassium chloride oxide (CrKClO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium chlorotrioxochromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium chlorotrioxochromate | |

CAS RN |

16037-50-6 | |

| Record name | Chromate(1-), chlorotrioxo-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16037-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium potassium chloride oxide (CrKClO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium chlorotrioxochromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。